4-(trifluoromethyl)piperidine-4-carboxylic acid hydrochloride
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Overview
Description
4-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and a carboxylic acid group.
Mechanism of Action
Target of Action
Similar compounds have been associated with the dopamine d3 receptor . The dopamine D3 receptor plays a crucial role in the central nervous system, influencing behavior, mood, and cognition.
Mode of Action
It’s suggested that it may interact with its targets through hydrogen bonding and van der waals forces . These interactions can lead to changes in the conformation and function of the target proteins, potentially influencing their activity.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trifluoromethyl)piperidine-4-carboxylic acid hydrochloride can be achieved through several synthetic routesThe reaction conditions typically involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
4-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar in structure but with a pyridine ring instead of a piperidine ring.
1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid: Contains a benzyl group in addition to the trifluoromethyl and piperidine moieties.
Uniqueness
4-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride is unique due to the presence of both the trifluoromethyl group and the piperidine ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of various bioactive molecules .
Properties
CAS No. |
2307773-48-2 |
---|---|
Molecular Formula |
C7H11ClF3NO2 |
Molecular Weight |
233.6 |
Purity |
95 |
Origin of Product |
United States |
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